molecular formula C15H17N3O5S2 B2439017 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1211660-18-2

8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2439017
CAS No.: 1211660-18-2
M. Wt: 383.44
InChI Key: VOAHUGKKIZYBJQ-UHFFFAOYSA-N
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Description

8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom This compound is of significant interest due to its potential biological activities and therapeutic applications

Properties

IUPAC Name

1,2-oxazol-5-yl-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c19-14(12-3-6-16-23-12)17-7-4-15(5-8-17)18(9-10-22-15)25(20,21)13-2-1-11-24-13/h1-3,6,11H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAHUGKKIZYBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the isoxazole ring and the incorporation of the thiophene and spirocyclic structures. One common method for synthesizing isoxazole derivatives is the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes . This reaction is regioselective and can be used to introduce various substituents on the isoxazole ring.

For the specific synthesis of this compound, the following steps can be involved:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by reacting a nitrile oxide with an appropriate alkene or alkyne under mild conditions.

    Incorporation of the Thiophene Moiety: The thiophene ring can be introduced through a sulfonylation reaction, where a thiophene derivative is reacted with a sulfonyl chloride in the presence of a base.

    Formation of the Spirocyclic Structure: The spirocyclic structure can be formed by a cyclization reaction involving a suitable precursor containing the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the isoxazole or thiophene rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines

Scientific Research Applications

8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound may have therapeutic potential and can be investigated for its use in drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be compared with other similar compounds, such as:

    Isoxazole Derivatives: Other isoxazole derivatives may have similar chemical properties but differ in their biological activities and therapeutic potential.

    Thiophene Derivatives: Compounds containing the thiophene ring may share some chemical reactivity but have different applications and mechanisms of action.

    Spirocyclic Compounds: Spirocyclic compounds with different ring systems may exhibit unique chemical and biological properties.

The uniqueness of 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4

Biological Activity

The compound 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other therapeutic potentials based on recent studies.

Chemical Structure and Properties

This compound features a unique arrangement of oxazole and thiophene moieties, which are known to contribute to various biological activities. The spirocyclic structure enhances its stability and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of oxazole derivatives, including those similar to our compound of interest. A comprehensive review highlighted that oxazole derivatives exhibit significant activity against various pathogens.

Table 1: Antimicrobial Activity of Related Oxazole Derivatives

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coliMIC (µg/ml) against C. albicans
Compound A102015
Compound B51510
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound was not available in the reviewed literature but is anticipated based on structural similarities.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of compounds containing oxazole and thiophene groups. For instance, a study involving similar compounds indicated varying degrees of cytotoxic effects depending on the concentration and exposure time.

Table 2: Cytotoxicity Data from Related Compounds

CompoundIC50 (µM) in HeLa CellsIC50 (µM) in MCF-7 Cells
Compound C2530
Compound D1520
This compoundTBDTBD

The mechanism through which oxazole derivatives exert their biological effects often involves interference with cellular processes such as DNA replication and protein synthesis. The presence of sulfonyl and carbonyl groups may enhance binding affinity to target enzymes or receptors.

Case Studies

  • Antibacterial Activity : A study synthesized a series of oxazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to our target showed promising antibacterial activity, suggesting that the spirocyclic configuration could enhance efficacy.
  • Antifungal Activity : Another investigation focused on antifungal properties against Candida species. Results demonstrated that certain derivatives exhibited significant inhibition at low concentrations, indicating a potential therapeutic application for fungal infections.

Q & A

Basic: What are the standard synthetic routes for 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

Answer:
A common approach involves refluxing precursors in a solvent system (e.g., DMF and acetic acid) with catalysts like sodium acetate. For example, analogous thiazolidinone syntheses use reflux conditions (2 hours at 100–120°C) with stoichiometric ratios of reactants (e.g., 0.01–0.03 mol) . Key parameters include:

ParameterTypical Value
SolventDMF/Acetic acid (1:2 ratio)
TemperatureReflux (~120°C)
Reaction Time2 hours
PurificationRecrystallization (DMF/EtOH)

Optimize precursor ratios and monitor intermediates via TLC or HPLC for yield improvement.

Basic: How is the compound’s purity and structural integrity validated post-synthesis?

Answer:
Use a multi-technique approach:

  • HPLC/UV-Vis : Quantify purity using high-resolution columns (e.g., Chromolith®) with chemiluminescent detection for trace impurities .
  • NMR/LC-MS : Confirm molecular structure via 1^1H/13^13C NMR and high-resolution mass spectrometry. For spiro compounds, focus on distinguishing sp3^3-hybridized carbons in the spiro center .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S content).

Advanced: How can reaction yields be optimized using experimental design principles?

Answer:
Employ a split-plot design to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example:

  • Main Plots : Solvent systems (DMF, THF, or mixed solvents).
  • Subplots : Temperature gradients (80–140°C).
  • Replicates : 4 replicates per condition to assess reproducibility .
    Statistical tools (ANOVA) identify critical factors. For instance, increasing sodium acetate concentration may reduce side reactions in oxazole coupling steps .

Advanced: What computational methods predict the compound’s biological interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or phosphatases). Focus on the sulfonyl and oxazole moieties for hydrogen bonding and π-π stacking .
  • MD Simulations : Simulate stability in aqueous solutions (GROMACS) to assess conformational flexibility of the spiro ring .
    Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements).

Advanced: How to assess environmental fate and biodegradation pathways?

Answer:
Follow Project INCHEMBIOL framework :

Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis rates at varying pH.

Biotic Transformation : Use microbial consortia (e.g., soil or wastewater samples) under aerobic/anaerobic conditions. Monitor metabolites via LC-MS.

Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

Advanced: How to resolve contradictions in analytical data (e.g., purity vs. bioactivity)?

Answer:

  • Cross-Validation : Compare HPLC (UV detection) with NMR integration for purity. Discrepancies may indicate undetected isomers or degradation products .
  • Dose-Response Curves : If bioactivity contradicts purity (>95%), test fractionated samples to identify bioactive impurities.
  • Advanced Spectrometry : Use HRMS/MS to trace unexpected adducts or dimerization.

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Short-Term Stability : Store at 4°C in anhydrous DMSO (tested via HPLC over 7 days) .
  • Long-Term Stability : Lyophilize and store at -80°C under argon. Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months).

Advanced: How to design a study linking the compound’s mechanism to a theoretical framework?

Answer:

  • Conceptual Framework : Align with enzyme inhibition theory (e.g., competitive vs. allosteric) or spiro compound conformational dynamics .
  • Hypothesis Testing : Use knockout models (e.g., CRISPR-edited cells) to validate target engagement.
  • Methodological Triangulation : Combine in silico, in vitro, and ex vivo data to address mechanistic contradictions .

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